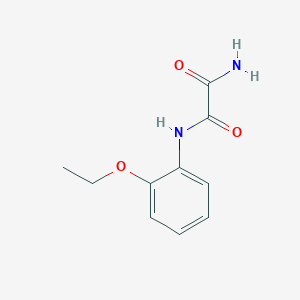
3-nitro-N,N'-diphenyl-2,6-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N,N'-diphenyl-2,6-pyridinediamine (3-NPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is known for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the electron transport chain. By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP production and cellular dysfunction. This mechanism of action has been studied extensively in the context of neurodegenerative diseases such as Huntington's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. At low concentrations, this compound has been shown to induce oxidative stress and mitochondrial dysfunction. At higher concentrations, it can lead to cell death and tissue damage. The physiological effects of this compound have been studied in various animal models and have shown to induce neurodegeneration, liver toxicity, and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-nitro-N,N'-diphenyl-2,6-pyridinediamine in lab experiments is its ability to induce mitochondrial dysfunction and oxidative stress, which can be useful in studying various diseases such as neurodegenerative diseases and cancer. However, one of the limitations of using this compound is its toxicity, which can result in tissue damage and cell death. Therefore, careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine in scientific research. One of the main areas of interest is its potential use in the treatment of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Additionally, this compound has been shown to have potential applications in cancer research, particularly in the study of mitochondrial dysfunction in cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties and mechanism of action have been utilized in various research areas such as neurodegenerative diseases, cancer, and mitochondrial dysfunction. While there are advantages to using this compound in lab experiments, careful consideration should be given to its toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine involves the reaction between 3-nitropyridine and diphenylamine in the presence of a catalyst. The reaction takes place in a solvent such as benzene or toluene and is typically carried out under reflux conditions. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-nitro-N,N'-diphenyl-2,6-pyridinediamine has been used extensively in scientific research due to its unique properties. It is known to inhibit the activity of succinate dehydrogenase, an enzyme involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in ATP production, which can result in cellular dysfunction and ultimately cell death. This property of this compound has been utilized in various research areas such as neurodegenerative diseases, cancer, and mitochondrial dysfunction.
Eigenschaften
IUPAC Name |
3-nitro-2-N,6-N-diphenylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-21(23)15-11-12-16(18-13-7-3-1-4-8-13)20-17(15)19-14-9-5-2-6-10-14/h1-12H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWGSWOQHQHKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382679 |
Source


|
| Record name | 3-Nitro-N~2~,N~6~-diphenylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73895-33-7 |
Source


|
| Record name | 3-Nitro-N~2~,N~6~-diphenylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)

![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)

